
1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine" is a compound of significant interest in the field of organic chemistry and medicinal research. It belongs to a class of nitrogenous compounds known for their unique chemical and physical properties, which make them valuable for various applications. The compound embodies a fusion of pyridine and piperazine rings, indicating its potential for diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related nitrogenous compounds involves multiple steps, including the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structure confirmation. Single crystals are often detected by X-ray diffraction, and the molecular structure can be optimized through density functional theory (DFT) calculations (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is determined using X-ray diffraction and further analyzed through DFT studies, including molecular electrostatic potential and frontier molecular orbitals. This analysis reveals the compound's physicochemical properties, providing insights into its reactivity and interaction capabilities (Ban et al., 2023).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, including carbonylation reactions involving dehydrogenation and carbonylation at a C−H bond. The reaction's outcome is influenced by the electronic nature of substituents, which can significantly affect reactivity (Ishii et al., 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular geometry, are crucial for understanding the compound's behavior in different conditions. These properties are typically elucidated through comprehensive structural analysis methods, as mentioned earlier.
Chemical Properties Analysis
Chemical properties are closely related to the compound's molecular structure, affecting its reactivity, stability, and interaction with other molecules. Studies involving stereocontrolled reactions and the introduction of various functional groups can offer valuable insights into the compound's chemical behavior and potential applications (Darvishzad et al., 2019).
将来の方向性
特性
IUPAC Name |
1-pyridin-2-yl-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-7-17-15(5-1)19-10-8-18(9-11-19)13-14-4-3-6-16-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVCCNXKXPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

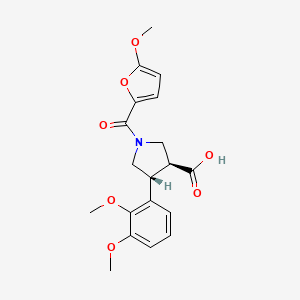
![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)

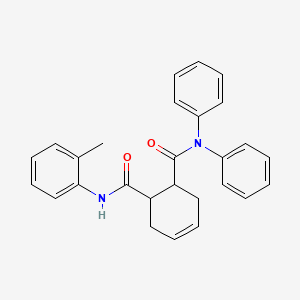
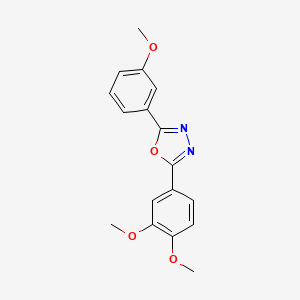
![[4-(2-thienylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604434.png)
![1,3-benzodioxole-5-carbaldehyde O-[3-(trifluoromethyl)benzoyl]oxime](/img/structure/B5604444.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}pyrrolidin-3-ol](/img/structure/B5604460.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)
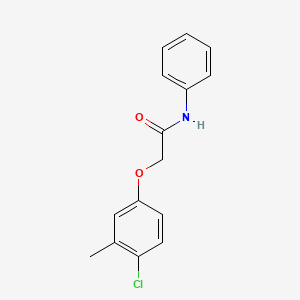
![3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)
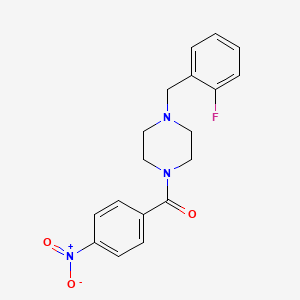
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)